molecular formula C15H17NO6 B7816540 Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate CAS No. 924859-11-0

Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate

Cat. No.: B7816540
CAS No.: 924859-11-0
M. Wt: 307.30 g/mol
InChI Key: HUMMKHNPPXHGPO-UHFFFAOYSA-N
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Description

Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate (C₁₅H₁₇NO₆, MW 307.30) is a heterocyclic compound featuring a 4,5-dihydroisoxazole core esterified with an ethyl group and substituted with a 7-methoxy-1,3-benzodioxole moiety at the 5-position . Its synthesis typically involves flash chromatography purification (20% EtOAc/hexane) and spectroscopic validation (¹H/¹³C NMR, IR, HRMS) . The compound’s stereochemical simplicity (0 defined stereocenters) and benzodioxole substituent make it a candidate for pharmacological studies, given the prevalence of benzodioxole derivatives in bioactive molecules .

Properties

IUPAC Name

ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-3-19-15(17)11-7-10(22-16-11)4-9-5-12(18-2)14-13(6-9)20-8-21-14/h5-6,10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMMKHNPPXHGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130440
Record name Ethyl 4,5-dihydro-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924859-11-0
Record name Ethyl 4,5-dihydro-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924859-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5-dihydro-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes to ensure efficient production.

Scientific Research Applications

Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxole Ring

Ethyl 5-[(4,7-Dimethoxy-1,3-Benzodioxol-5-yl)Methyl]-4,5-Dihydroisoxazole-3-Carboxylate
  • Molecular Formula: C₁₆H₁₉NO₇ (MW 337.33)
  • Key Difference : Additional methoxy group at the 4-position of the benzodioxole ring.
Ethyl 5-[(6-{[2-(2-Hydroxybenzoyl)Hydrazinylidene]Methyl}-4,7-Dimethoxy-2H-1,3-Benzodioxol-5-yl)Methyl]-4,5-Dihydroisoxazole-3-Carboxylate
  • Molecular Formula : C₂₄H₂₅N₃O₉ (MW 499.48)
  • Key Difference : Extended hydrazinylidene-methyl side chain and additional methoxy groups.
  • However, the complexity may hinder synthetic scalability .

Modifications to the Isoxazole Core or Ester Group

Ethyl 5-[(4-Chloro-2-Formylphenoxy)Methyl]-4,5-Dihydroisoxazole-3-Carboxylate
  • Molecular Formula: C₁₅H₁₄ClNO₅ (MW 331.73)
  • Key Difference: Replacement of benzodioxole with a chloro-formylphenoxy group.
Ethyl 5-(Pyridin-2-yl)-4,5-Dihydroisoxazole-3-Carboxylate
  • Molecular Formula : C₁₁H₁₂N₂O₃ (MW 220.23)
  • Key Difference : Substitution of benzodioxole with a pyridinyl group.
  • Impact : The pyridine ring introduces electron-withdrawing effects, altering electronic properties and binding affinity in biological systems. This compound is commercially available, suggesting utility in medicinal chemistry research .

Functional Group Additions or Replacements

Ethyl 5-(RS)-Methyl-5-(3-Indolylmethyl)-4,5-Dihydroisoxazole-3-Carboxylate
  • Key Difference : Incorporation of an indolylmethyl group instead of benzodioxole.
  • Synthesis involves lithium hydroxide-mediated ester hydrolysis, indicating possible use as a prodrug .

Analytical Validation

All compounds are validated using NMR, IR, and HRMS.

Comparative Data Table

Compound Name Molecular Formula MW Key Substituent(s) Applications/Notes
Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate C₁₅H₁₇NO₆ 307.30 7-Methoxy-benzodioxole Pharmacological potential; stable synthesis
Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate C₁₆H₁₉NO₇ 337.33 4,7-Dimethoxy-benzodioxole Discontinued; synthetic challenges
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydroisoxazole-3-carboxylate C₁₅H₁₄ClNO₅ 331.73 Chloro-formylphenoxy Enhanced reactivity; antimicrobial use
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate C₁₁H₁₂N₂O₃ 220.23 Pyridinyl Medicinal chemistry research

Biological Activity

Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and a summary of its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzodioxole ring : A fused ring system that contributes to its biological properties.
  • Isoxazole ring : A five-membered heterocyclic structure known for its pharmacological activities.
  • Ethyl ester group : Enhances solubility and bioavailability.

Molecular Formula

C15H17NO6C_{15}H_{17}NO_{6}

IUPAC Name

This compound.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial strains. In vitro assays have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For example:

  • Cell Line Studies : The compound has been tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrating cytotoxic effects with IC50 values in the micromolar range.
  • Mechanism of Action : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliModerate growth inhibition
AnticancerMCF-7 (Breast Cancer)Cytotoxicity (IC50 ~ 10 µM)
AnticancerA549 (Lung Cancer)Cytotoxicity (IC50 ~ 15 µM)

The biological activity of this compound involves several molecular interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.
  • Receptor Interaction : It could interact with cell surface receptors, modulating downstream signaling cascades that lead to apoptosis or cell cycle arrest.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress has been observed, contributing to its cytotoxic effects.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the efficacy of this compound in combination with standard chemotherapeutics. The results indicated a synergistic effect when combined with doxorubicin in MDA-MB-231 cells, enhancing the overall cytotoxicity and reducing side effects associated with chemotherapy.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was screened against a panel of bacteria and fungi. It exhibited notable antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections.

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